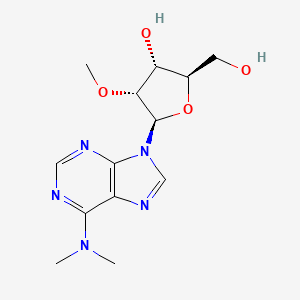
Adenosine, N,N-dimethyl-2'-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, N,N-dimethyl-2’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the adenosine molecule is modified by the addition of methyl groups at the nitrogen atoms and the 2’-O position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N-dimethyl-2’-O-methyl- typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Adenosine, N,N-dimethyl-2’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms or the 2’-O position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Scientific Research Applications
Adenosine, N,N-dimethyl-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and as a research tool in molecular biology
Mechanism of Action
The mechanism of action of Adenosine, N,N-dimethyl-2’-O-methyl- involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methyl groups added to the adenosine molecule can affect the binding of RNA-binding proteins and other molecules, thereby modulating various cellular processes. The molecular targets and pathways involved include RNA polymerases, ribosomes, and RNA-modifying enzymes .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative known for its role in RNA modifications.
2’-O-Methyladenosine: Similar to Adenosine, N,N-dimethyl-2’-O-methyl-, but with only one methyl group at the 2’-O position.
N6,N6-Dimethyladenosine: Methylated at the nitrogen atoms but not at the 2’-O position
Uniqueness
Adenosine, N,N-dimethyl-2’-O-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to modulate RNA function and its potential therapeutic applications make it a valuable molecule for research and development .
Properties
CAS No. |
30891-53-3 |
|---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1 |
InChI Key |
IPRQAJTUSRLECG-QYVSTXNMSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















